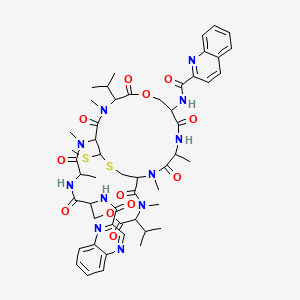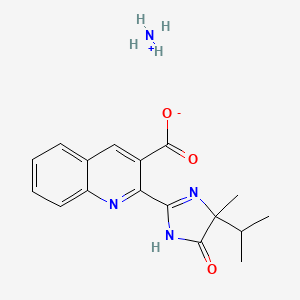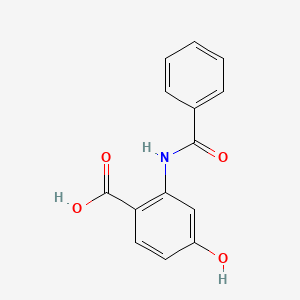
N-benzoyl-4-hydroxyanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-4-hydroxyanthranilic acid is the N-benzoyl-4-hydroxy derivative of anthranilic acid. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-hydroxyanthranilate.
Aplicaciones Científicas De Investigación
Biosynthesis in Plant Cell Cultures
Research has demonstrated the role of N-benzoyl-4-hydroxyanthranilic acid in the biosynthesis of phytoalexins in plant cell cultures. In a study by Reinhard and Matern (1989), it was shown that cell cultures of Dianthus caryophyllus L. accumulate N-benzoyl-4-methoxyanthranilic acid, a phytoalexin, in response to certain treatments. This study highlights the importance of the shikimate pathway in the disease resistance response of carnation cells (Reinhard & Matern, 1989).
Role in Metabolic Conversion
Leifer et al. (1950) explored the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora, suggesting a significant role for N-benzoyl-4-hydroxyanthranilic acid in metabolic pathways. This research provides insights into the complex biochemical processes involving anthranilic acid derivatives (Leifer, Langham, Nyc, & Mitchell, 1950).
Production in Microbial Systems
Eudes et al. (2011) conducted a study on the production of tranilast and its analogs in yeast, Saccharomyces cerevisiae. This research demonstrates the potential of using microbial systems for the synthesis of beneficial compounds, including N-benzoyl-4-hydroxyanthranilic acid analogs (Eudes et al., 2011).
Synthesis in Engineered Bacteria
Lee et al. (2018) reported on the synthesis of avenanthramides using engineered Escherichia coli. This study contributes to the understanding of how N-benzoyl-4-hydroxyanthranilic acid derivatives can be synthesized in bacterial systems, potentially leading to novel applications (Lee, Sim, Kang, Yeo, Kim, & Ahn, 2018).
Novel Compounds from Marine-Derived Actinomycete
Research by Guo et al. (2018) identified new compounds related to 5-hydroxyanthranilic acid from a marine-derived actinomycete, suggesting the potential of marine sources in the discovery of novel N-benzoyl-4-hydroxyanthranilic acid derivatives (Guo, Wang, Chen, Chen, Liu, & Yang, 2018).
Antioxidant Properties
Peterson, Hahn, and Emmons (2002) studied the antioxidant activities of avenanthramides, highlighting the significance of N-benzoyl-4-hydroxyanthranilic acid derivatives in antioxidant applications (Peterson, Hahn, & Emmons, 2002).
Propiedades
Número CAS |
85915-70-4 |
|---|---|
Nombre del producto |
N-benzoyl-4-hydroxyanthranilic acid |
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-benzamido-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-6-7-11(14(18)19)12(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
Clave InChI |
OZOUTQJDMGSCPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Otros números CAS |
85915-70-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



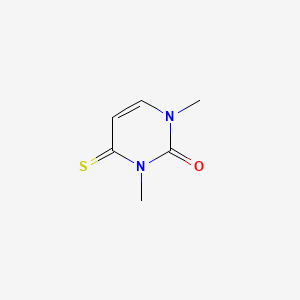
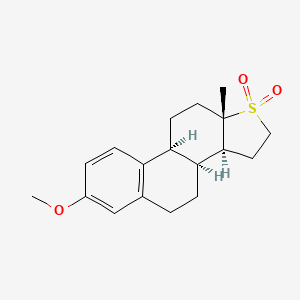
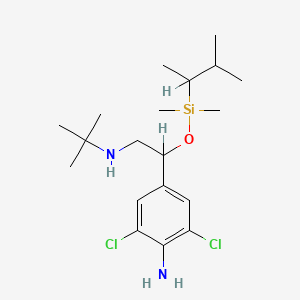
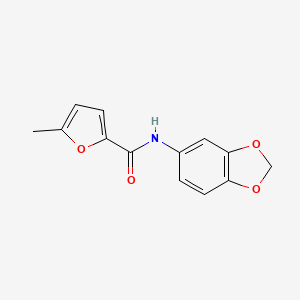
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
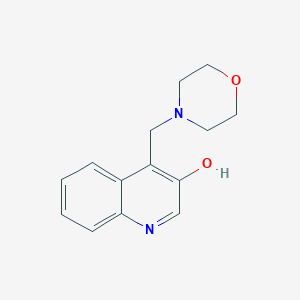
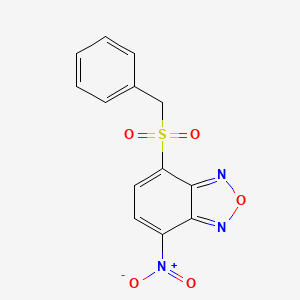
![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)
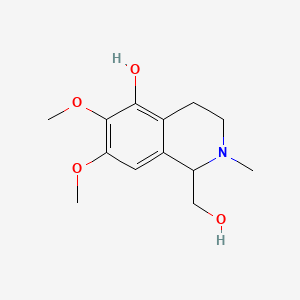
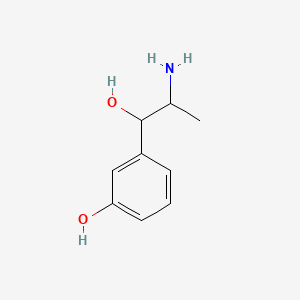
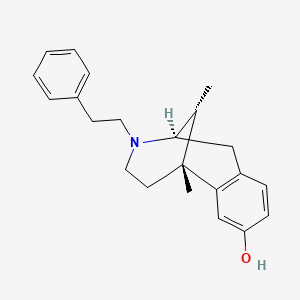
![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
